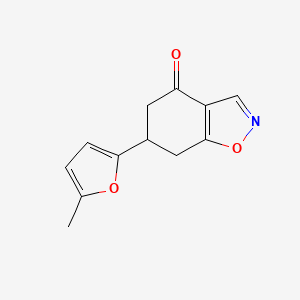![molecular formula C15H25NO B1429689 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine CAS No. 1365623-49-9](/img/structure/B1429689.png)
3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine
Overview
Description
“3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine” is a chemical compound with the CAS Number: 1365623-49-9 . It has a molecular weight of 235.37 . The IUPAC name for this compound is 1-(2-isobutoxyphenyl)-3-methyl-1-butanamine .
Molecular Structure Analysis
The InChI code for “3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine” is 1S/C15H25NO/c1-11(2)9-14(16)13-7-5-6-8-15(13)17-10-12(3)4/h5-8,11-12,14H,9-10,16H2,1-4H3 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine” is a liquid at room temperature .
Scientific Research Applications
Synthesis and Chemical Properties
Branched Chain Aldehydes in Foods : Aldehydes such as 2-methyl propanal and 2- and 3-methyl butanal, derived from amino acids, are crucial for flavor in both fermented and non-fermented food products. The production and degradation pathways of these aldehydes, including those similar in structure to 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine, have been reviewed, highlighting their significance in food chemistry and technology (Smit, Engels, & Smit, 2009).
Chalcones with Biological Activities : Chalcones, featuring a carbon α,β-unsaturated carbonyl system, exhibit a broad spectrum of biological activities. The synthesis and biological effects of natural chalcones, some bearing structures related to 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine, have been explored to inspire further research and application in medicinal chemistry (Zhai, Sun, & Sang, 2022).
Environmental and Industrial Applications
Advanced Oxidation Processes (AOPs) : The degradation of nitrogen-containing hazardous compounds, such as aromatic and aliphatic amines, dyes, and pesticides, using AOPs, has been extensively reviewed. This research underscores the importance of developing technologies for efficient degradation of recalcitrant compounds, potentially including derivatives of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine, to mitigate environmental pollution (Bhat & Gogate, 2021).
Biodegradation of Aromatic Compounds : Escherichia coli's ability to use aromatic compounds as carbon and energy sources, including the degradation pathways for various aromatic acids and amines, provides a biological perspective on handling environmental contaminants. This review might offer insights into the biodegradation potential for compounds structurally related to 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine, emphasizing the ecological and biotechnological implications (Díaz, Ferrández, Prieto, & García, 2001).
Safety And Hazards
The compound is classified under GHS05 and GHS07 hazard pictograms . The hazard statements associated with it are H302, H315, H318, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-11(2)9-14(16)13-7-5-6-8-15(13)17-10-12(3)4/h5-8,11-12,14H,9-10,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEGIXWLHYMYGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1OCC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



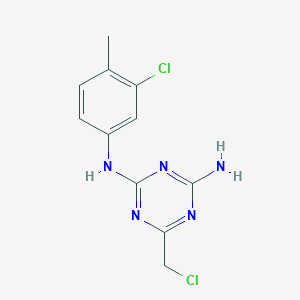
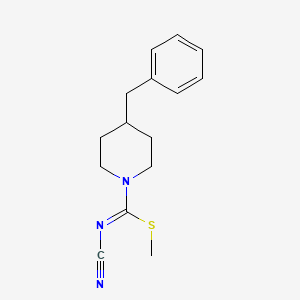
![3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B1429609.png)
![7-Chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429616.png)
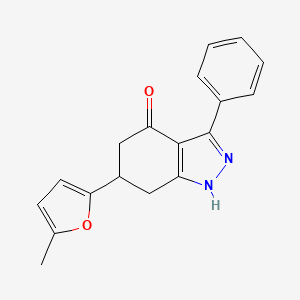
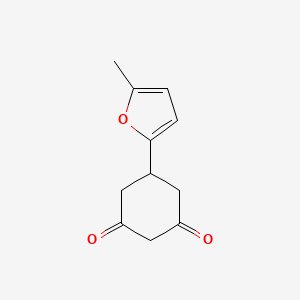
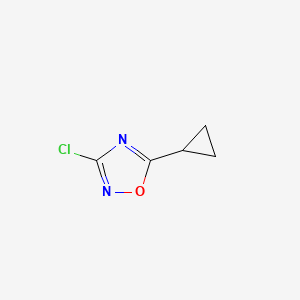
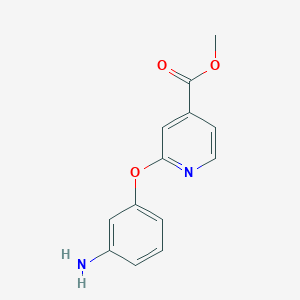
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1429621.png)
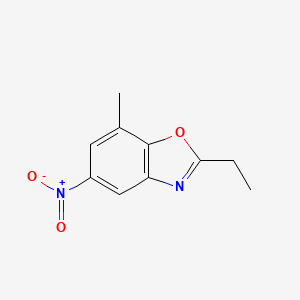
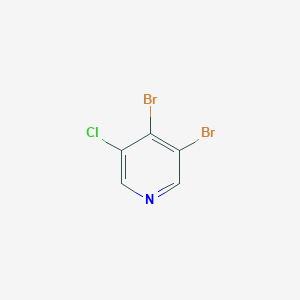
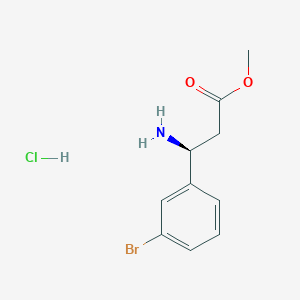
![2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429627.png)
